molecular formula C14H9NOS2 B1596976 (5E)-2-mercapto-5-(1-naphthylmethylene)-1,3-thiazol-4(5H)-one CAS No. 65562-51-8

(5E)-2-mercapto-5-(1-naphthylmethylene)-1,3-thiazol-4(5H)-one

Cat. No. B1596976
CAS RN: 65562-51-8
M. Wt: 271.4 g/mol
InChI Key: KHWBBJGNDBRXEW-WQLSENKSSA-N
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Description

This compound is a thiazole derivative. Thiazoles are aromatic compounds that contain both sulfur and nitrogen in a five-membered ring. They are found in many important drugs and natural products .


Molecular Structure Analysis

The molecular structure of this compound would likely show aromaticity in the thiazole ring, with conjugation extending through the naphthylmethylene group. The mercapto group (-SH) may participate in hydrogen bonding .


Chemical Reactions Analysis

Thiazoles can undergo a variety of reactions. They can act as ligands in coordination chemistry, and the sulfur and nitrogen atoms can react with electrophiles. The mercapto group can also be oxidized .


Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the specific structure of the compound. Thiazoles are generally stable and have low reactivity due to their aromaticity .

Scientific Research Applications

Synthesis and Structural Characterization

  • The compound has been involved in studies focusing on metal-mediated conversions, demonstrating its potential in forming complex structures with metals. For instance, a study involving the reaction of a 5-aminothiatriazole with solid Ba(OH)2 led to the formation of a monomeric 5-mercaptotetrazolylbarium complex, shedding light on the alkali-promoted rearrangement of thiatriazoles into thio-substituted tetrazoles (Banbury et al., 1992).

Antimicrobial Efficacy

  • Novel azetidinone and thiazolidinone derivatives synthesized from the compound have been evaluated for their antimicrobial efficacy. This includes the preparation of 2-amino-4-(2-naphthalenyl) thiazole derivatives, which were screened against various bacterial strains, indicating the compound's role in developing new antimicrobial agents (Patel & Mehta, 2006).

Chemical Reactions and Mechanisms

  • The compound has been involved in studies exploring chemical reactions and mechanisms, such as the reaction of 5-hydrazono-1,2,3-thiadiazoles in the presence of PCl5, leading to Dimroth rearrangement and the formation of benzylmercapto triazoles. This highlights its utility in understanding complex chemical processes (Glukhareva et al., 2003).

Electrochemical Applications

  • The compound has been used in the development of electrodes sensitive to specific metal ions, such as bismuth(III), demonstrating its utility in electrochemical sensors and the determination of metal ions in various samples. This includes the creation of liquid-state ion-exchange electrodes containing the compound for bismuth(III) determination (Szczepaniak & Ren, 1984).

Safety And Hazards

As with any chemical compound, appropriate safety measures should be taken when handling this compound. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Future Directions

The future directions for research would depend on the specific properties and applications of this compound. Thiazoles are a focus of research in medicinal chemistry due to their presence in many biologically active compounds .

properties

IUPAC Name

(5E)-5-(naphthalen-1-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NOS2/c16-13-12(18-14(17)15-13)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-8H,(H,15,16,17)/b12-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHWBBJGNDBRXEW-XYOKQWHBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C=C3C(=O)NC(=S)S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2/C=C/3\C(=O)NC(=S)S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5E)-2-mercapto-5-(1-naphthylmethylene)-1,3-thiazol-4(5H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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